molecular formula C24H25NO3 B11398017 2-[(4-benzylpiperidin-1-yl)carbonyl]-6,8-dimethyl-4H-chromen-4-one

2-[(4-benzylpiperidin-1-yl)carbonyl]-6,8-dimethyl-4H-chromen-4-one

Cat. No.: B11398017
M. Wt: 375.5 g/mol
InChI Key: ATCUNAZEEOYCSD-UHFFFAOYSA-N
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Description

2-[(4-Benzylpiperidin-1-yl)carbonyl]-6,8-dimethyl-4H-chromen-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromenone core substituted with a benzylpiperidine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzylpiperidin-1-yl)carbonyl]-6,8-dimethyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.

    Introduction of the Benzylpiperidine Moiety: The benzylpiperidine group is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a benzyl halide in the presence of a base.

    Coupling Reaction: The final step involves coupling the benzylpiperidine derivative with the chromenone core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[(4-Benzylpiperidin-1-yl)carbonyl]-6,8-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The benzylpiperidine moiety can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Benzyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Substituted benzylpiperidine derivatives

Scientific Research Applications

2-[(4-Benzylpiperidin-1-yl)carbonyl]-6,8-dimethyl-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s.

    Medicine: Investigated for its pharmacological properties, including its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-benzylpiperidin-1-yl)carbonyl]-6,8-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound acts as an inhibitor of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.

    Anti-inflammatory Pathways: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes like COX-2.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A simpler analogue that acts as a monoamine releasing agent and has been studied for its potential in treating neurological disorders.

    2-Benzylpiperidine: Another analogue with similar pharmacological properties but differing in its substitution pattern.

    Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.

Uniqueness

2-[(4-Benzylpiperidin-1-yl)carbonyl]-6,8-dimethyl-4H-chromen-4-one is unique due to its combined chromenone and benzylpiperidine structure, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase and modulate multiple biological pathways makes it a valuable compound for research in neurodegenerative diseases, inflammation, and cancer.

Properties

Molecular Formula

C24H25NO3

Molecular Weight

375.5 g/mol

IUPAC Name

2-(4-benzylpiperidine-1-carbonyl)-6,8-dimethylchromen-4-one

InChI

InChI=1S/C24H25NO3/c1-16-12-17(2)23-20(13-16)21(26)15-22(28-23)24(27)25-10-8-19(9-11-25)14-18-6-4-3-5-7-18/h3-7,12-13,15,19H,8-11,14H2,1-2H3

InChI Key

ATCUNAZEEOYCSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C

Origin of Product

United States

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